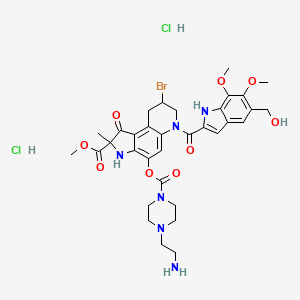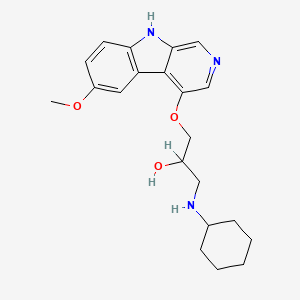![molecular formula C47H54N7O16P B12772778 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione CAS No. 76741-93-0](/img/structure/B12772778.png)
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione” is a complex chemical entity composed of multiple distinct molecules. Each component has unique properties and applications, making the overall compound a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol: : This compound is typically synthesized through a series of stereoselective reactions, involving the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
-
2-acetyloxybenzoic acid:
-
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione:
-
Phosphoric acid: : Industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
-
1,3,7-trimethylpurine-2,6-dione:
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation and Reduction: : Each component can undergo oxidation and reduction reactions. For example, acetylsalicylic acid can be hydrolyzed to salicylic acid and acetic acid .
-
Substitution: : Phenobarbital can undergo nucleophilic substitution reactions due to the presence of reactive sites on the diazinane ring .
-
Esterification and Hydrolysis: : Phosphoric acid can form esters with alcohols and undergo hydrolysis to revert to the acid form .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective synthesis.
Solvents: Ethanol, methanol, water.
Major Products
Salicylic acid: from acetylsalicylic acid hydrolysis.
Barbituric acid derivatives: from phenobarbital reactions.
Phosphate esters: from phosphoric acid esterification.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Enzyme Inhibition: Acetylsalicylic acid inhibits cyclooxygenase enzymes, reducing inflammation.
Medicine
Analgesics: Acetylsalicylic acid is widely used as a pain reliever.
Anticonvulsants: Phenobarbital is used to control seizures.
Stimulants: Caffeine is used to stimulate the central nervous system.
Industry
Fertilizers: Phosphoric acid is a key ingredient in fertilizers.
Food Additives: Caffeine is added to beverages for its stimulating effects.
Wirkmechanismus
Molecular Targets and Pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: Similar to acetylsalicylic acid but lacks the acetyl group.
Barbituric acid: The parent compound of phenobarbital.
Theobromine: Similar to caffeine but with different methylation patterns.
Uniqueness
Acetylsalicylic acid: Unique due to its acetyl group, which enhances its anti-inflammatory properties.
Phenobarbital: Unique due to its specific structure that allows for anticonvulsant activity.
This compound’s diverse components make it a subject of extensive research and application across various scientific disciplines.
Eigenschaften
CAS-Nummer |
76741-93-0 |
|---|---|
Molekularformel |
C47H54N7O16P |
Molekulargewicht |
1003.9 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
InChI-Schlüssel |
UPMIZSHLZZFSGY-IDOSJLLWSA-N |
Isomerische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)

![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)

![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)







